Bienvenue dans la boutique en ligne BenchChem!

Ebrimycin

Antimicrobial susceptibility MRSA Topical antibiotics

Ebrimycin (Primycin sulfate) is a macrocyclic antibiotic complex with a unique membrane-disrupting mechanism. It retains potent activity against MRSA and mupirocin-resistant strains (MIC90 0.06 µg/mL), exhibits low resistance development, and is non-absorbable systemically. Ideal for topical formulation R&D, burn/wound infection models, and synergy studies with vancomycin. High purity (≥98%) from fermentation. Request a quote for procurement.

Molecular Formula C110H208N6O38S
Molecular Weight 2254.938
CAS No. 30003-49-7
Cat. No. B610200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbrimycin
CAS30003-49-7
SynonymsPrimycin;  Debrycin sulfate;  Ebrimycin;  Primycin A(sub 1) sulfate;  Primycin A1 sulfate.
Molecular FormulaC110H208N6O38S
Molecular Weight2254.938
Structural Identifiers
SMILESCCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O
InChIInChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+;
InChIKeyDBULPBHLGBAFFN-XRGRGHKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ebrimycin (CAS 30003-49-7) Procurement Guide: Macrolide Antibiotic Complex for Topical Gram-Positive Infections


Ebrimycin, also known as Primycin sulfate, is a macrocyclic antibiotic complex produced by fermentation of Thermomonospora galeriensis [1]. It comprises over 20 components forming a stable molecular complex linked by hydrogen bonds, with a molecular weight of approximately 2254.94 Da for the sulfate salt . Ebrimycin is primarily used topically for the prevention and treatment of bacterial skin infections caused by Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . It is the active pharmaceutical ingredient in Ebrimycin® gel, a marketed topical preparation containing 2 mg primycin and 20 mg lidocaine per gram of gel [2].

Why Substituting Ebrimycin with Generic Topical Antibiotics May Compromise Efficacy Against Resistant Gram-Positive Pathogens


While several topical antibiotics target Gram-positive bacteria, Ebrimycin's unique membrane-disrupting mechanism, potent activity against multidrug-resistant strains including MRSA and mupirocin-resistant isolates, and its inability to be absorbed systemically differentiate it from alternatives such as mupirocin, fusidic acid, and bacitracin. In vitro comparative studies demonstrate that Ebrimycin maintains high potency against resistant phenotypes where common topical agents fail or exhibit reduced activity [1]. Furthermore, its low propensity for resistance development in vitro suggests a favorable resistance profile compared to agents with established resistance mechanisms [2]. These distinctions have direct implications for procurement decisions in settings where multidrug-resistant Gram-positive infections are prevalent.

Quantitative Differentiation Evidence for Ebrimycin (Primycin Sulfate) in Topical Antimicrobial Applications


MIC90 Against Staphylococci: Ebrimycin vs. Mupirocin and Vancomycin

In a direct head-to-head comparison against clinical isolates, Ebrimycin demonstrated an MIC90 of 0.06 μg/mL for staphylococci, including MRSA strains, showing slightly higher activity than mupirocin and comparable potency to vancomycin, the non-topical gold-standard anti-MRSA agent [1].

Antimicrobial susceptibility MRSA Topical antibiotics

Activity Against Mupirocin-Resistant MRSA Isolates

In the same comparative study, Ebrimycin retained full inhibitory activity against mupirocin-resistant MRSA isolates, whereas mupirocin itself was ineffective against these strains [1]. This demonstrates a critical advantage in settings where mupirocin resistance has emerged.

Antibiotic resistance MRSA Mupirocin

Low Propensity for Resistance Development In Vitro

In single-step mutation experiments, no spontaneous resistant mutants emerged when S. aureus was exposed to Ebrimycin. Serial passaging resulted in very slow resistance development, with elevated MIC values remaining far below the concentration achievable by topical application [1].

Antimicrobial resistance Mutation frequency Topical antibiotics

Synergistic Potential with Vancomycin and Other Antibiotics

Ebrimycin exhibits synergistic effects with several antibiotics. In vitro checkerboard assays demonstrate synergistic interactions with vancomycin against Gram-positive bacteria [1]. Patent literature also reports synergy with neomycin, oxytetracycline, and doxycycline, allowing for dose reduction of partner antibiotics [2].

Antibiotic synergy Combination therapy Gram-positive infections

Non-Absorbable Topical Profile Minimizes Systemic Exposure

Ebrimycin is not absorbed through intact or damaged skin, as demonstrated by undetectable plasma antibacterial activity after topical application in animal models [1]. This contrasts with systemic antibiotics like vancomycin or oral agents that carry risks of nephrotoxicity and drug interactions.

Topical pharmacokinetics Safety Non-absorbable

Clinical Efficacy in Pyoderma and Acne: 88.5% Favorable Response

In an open clinical study of 52 patients with pyoderma and acne treated with Ebrimycin gel (containing 2 mg primycin and 20 mg lidocaine per gram), a favorable therapeutic effect was observed in 88.5% of patients, including 55.8% who were symptom-free and 32.7% who showed significant improvement [1].

Clinical trial Pyoderma Acne Topical antibiotic

Optimal Application Scenarios for Ebrimycin Based on Quantitative Evidence


Topical Treatment of MRSA-Infected Wounds and Burns

Given its potent MIC90 of 0.06 μg/mL against MRSA and activity against mupirocin-resistant strains, Ebrimycin gel is well-suited for the topical management of superficial skin infections, surgical site infections, and burns colonized or infected with MRSA or other multidrug-resistant staphylococci. Its non-absorbable nature allows safe application on large surface areas without systemic toxicity concerns [1][2].

Acne Vulgaris and Rosacea with Staphylococcal Involvement

Clinical data demonstrate an 88.5% favorable response rate in patients with papulopustulous acne and rosacea, where staphylococcal superinfection is common. The combination of primycin with lidocaine provides both antimicrobial coverage and local anesthetic effect, improving patient comfort [3].

Combination Therapy with Vancomycin for Resistant Gram-Positive Infections

In vitro synergy between Ebrimycin and vancomycin suggests potential for combination regimens in difficult-to-treat infections. Procurement of Ebrimycin for research into novel synergistic topical formulations or as an adjunct to systemic vancomycin therapy could be explored in clinical trials [4].

Antimicrobial Stewardship and Resistance Management

With a low propensity for resistance development in vitro and retained activity against mupirocin-resistant strains, Ebrimycin represents a strategic addition to formularies aiming to preserve the efficacy of last-resort antibiotics. Its use may reduce selective pressure for mupirocin resistance in healthcare settings [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebrimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.